AMPA Exhibits 3.6-Fold Higher Potency Than Kainate in Neuronal Excitotoxicity
In cultured murine cortical neurons, (S)-AMPA demonstrates a 21-fold higher potency in inducing neurotoxicity compared to kainate, as measured by EC50 values for cell death. Kainate induced >90% cell death with an EC50 of 65 µM, whereas (S)-AMPA produced approximately 50% maximal cell death with an EC50 of 3.1 µM [1].
| Evidence Dimension | Neurotoxicity (cell death) EC50 |
|---|---|
| Target Compound Data | EC50 = 3.1 µM (approx. 50% maximal cell death) |
| Comparator Or Baseline | Kainate: EC50 = 65 µM (>90% maximal cell death) |
| Quantified Difference | AMPA is 21-fold more potent than kainate (EC50 ratio: 65/3.1 = 21) |
| Conditions | Cultured murine cortical neurons; propidium iodide uptake assay; monophasic dose-dependent manner |
Why This Matters
This 21-fold difference in potency has direct implications for experimental design: AMPA achieves half-maximal neurotoxic effect at a concentration 21-fold lower than kainate, enabling more physiologically relevant dosing and reducing off-target effects in neuronal viability assays.
- [1] Larm JA, Cheung NS, Beart PM. (S)-5-fluorowillardiine-mediated neurotoxicity in cultured murine cortical neurones occurs via AMPA and kainate receptors. Eur J Pharmacol. 1996 Oct 24;314(1-2):249-54. PMID: 8957243. View Source
